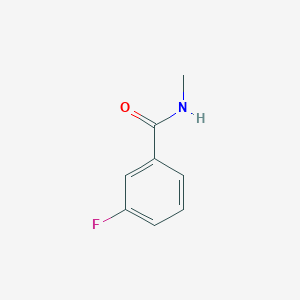

3-fluoro-N-methylbenzamide

Description

Structure

3D Structure

Properties

IUPAC Name |

3-fluoro-N-methylbenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8FNO/c1-10-8(11)6-3-2-4-7(9)5-6/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AOSZITJMCUMUCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=CC(=CC=C1)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8FNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10399715 | |

| Record name | N-Methyl 3-fuorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

701-39-3 | |

| Record name | N-Methyl 3-fuorobenzamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10399715 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-fluoro-N-methylbenzamide chemical properties

[1][2][3][4][5][6][7]

Executive Summary

3-Fluoro-N-methylbenzamide (CAS: 701-39-3) is a fluorinated aromatic amide frequently utilized as a robust building block in medicinal chemistry.[1][2][3] Its strategic value lies in the meta-fluorine substitution , which serves two critical functions: modulation of the electronic environment of the aromatic ring (enhancing metabolic stability against cytochrome P450 oxidation) and alteration of the amide bond conformation through dipole-dipole interactions.[1][2] This compound acts as a critical fragment in the synthesis of kinase inhibitors (e.g., JAK inhibitors), CNS-penetrant radioligands (PDE7), and antimalarial agents.[1]

Chemical Identity & Physicochemical Profile[1][2][6][8][9][10][11][12][13]

The following data summarizes the core identity and calculated physicochemical properties essential for lead optimization campaigns.

| Property | Value |

| IUPAC Name | 3-Fluoro-N-methylbenzamide |

| CAS Number | 701-39-3 |

| Molecular Formula | C₈H₈FNO |

| Molecular Weight | 153.15 g/mol |

| SMILES | CNC(=O)C1=CC=CC(F)=C1 |

| Appearance | White to off-white crystalline solid |

| Solubility | Soluble in DMSO, Methanol, DCM; Sparingly soluble in water |

Calculated Medicinal Chemistry Parameters

| Parameter | Value | Significance |

| cLogP | ~1.1 - 1.3 | Favorable lipophilicity for CNS penetration |

| TPSA | 29.10 Ų | Indicates high membrane permeability |

| H-Bond Donors | 1 | Amide N-H |

| H-Bond Acceptors | 2 | Amide Carbonyl (C=O) + Fluorine (weak) |

| Rotatable Bonds | 1 | Amide C-N bond |

Synthetic Methodologies

Two primary routes are established for the synthesis of 3-fluoro-N-methylbenzamide. The Acid Chloride Route is preferred for scale-up due to high atom economy, while the Coupling Agent Route is ideal for parallel synthesis libraries.[1][2]

Route A: Acid Chloride Activation (Scale-Up Preferred)

This method utilizes 3-fluorobenzoyl chloride, ensuring rapid conversion without the need for expensive coupling reagents.[1][2]

Protocol:

-

Reagents: 3-Fluorobenzoyl chloride (1.0 equiv), Methylamine (2.0 M in THF, 2.5 equiv), Triethylamine (Et₃N, 1.5 equiv).[1]

-

Solvent: Dichloromethane (DCM) or Tetrahydrofuran (THF).[1]

-

Procedure:

-

Cool a solution of methylamine and Et₃N in DCM to 0°C under N₂ atmosphere.

-

Add 3-fluorobenzoyl chloride dropwise to control the exotherm.[1][2]

-

Allow the mixture to warm to room temperature (RT) and stir for 2–4 hours.

-

Workup: Quench with 1M HCl (to remove excess amine), wash with saturated NaHCO₃ (to remove acid), and brine. Dry over MgSO₄ and concentrate.

-

Purification: Recrystallization from EtOAc/Hexanes or flash chromatography.[1][2][4]

-

Route B: Amide Coupling (Library Synthesis)

Ideal when starting from the carboxylic acid precursor, avoiding moisture-sensitive acid chlorides.[1]

Protocol:

-

Reagents: 3-Fluorobenzoic acid (1.0 equiv), Methylamine hydrochloride (1.2 equiv), HATU (1.2 equiv), DIPEA (3.0 equiv).[1]

-

Solvent: DMF.

-

Procedure:

-

Dissolve 3-fluorobenzoic acid and DIPEA in DMF.

-

Add HATU and stir for 15 minutes to activate the acid.

-

Add methylamine hydrochloride and stir at RT for 12 hours.

-

Workup: Dilute with EtOAc, wash extensively with LiCl (5% aq) to remove DMF, followed by standard acid/base washes.[1]

-

Visualization: Synthetic Pathways

The following diagram illustrates the logical flow of both synthetic strategies.

Caption: Dual synthetic pathways for 3-fluoro-N-methylbenzamide: Route A (via Acid Chloride) and Route B (Direct Coupling).

Medicinal Chemistry Applications

Metabolic Stability & Bioisosterism

The incorporation of fluorine at the meta position is a classic medicinal chemistry tactic.[1][2]

-

Metabolic Blocking: The C-H bond at the meta position of benzamides is often a "soft spot" for Phase I metabolic oxidation by Cytochrome P450 enzymes.[1][2] Replacing Hydrogen with Fluorine (C-F bond energy ~116 kcal/mol vs C-H ~99 kcal/mol) effectively blocks this metabolic clearance pathway, extending the half-life (

) of the drug.[1] -

Electronic Effects: The electronegative fluorine withdraws electron density from the aromatic ring (

), lowering the pKa of the amide proton and potentially strengthening hydrogen bonding interactions with the target protein.[1]

Structural Case Studies

-

JAK Inhibitors: Substituted benzamides serve as the solvent-exposed tail in Janus Kinase (JAK) inhibitors.[1][2] The 3-fluoro group modulates the dihedral angle of the amide relative to the phenyl ring, optimizing the fit within the ATP-binding pocket.[1][2]

-

PDE7 Radioligands: In the development of

F-labeled PET tracers for Phosphodiesterase 7 (PDE7), the 3-fluoro-N-methylbenzamide motif provides a stable, lipophilic scaffold that crosses the Blood-Brain Barrier (BBB) while maintaining high affinity (IC

Visualization: Metabolic Blocking Mechanism

Caption: Mechanism of metabolic stabilization: Fluorine substitution prevents P450-mediated hydroxylation at the vulnerable meta-position.[1][2]

Analytical Characterization

For verification of the synthesized compound, the following spectroscopic signals are diagnostic.

Nuclear Magnetic Resonance (NMR)[8][10][12][13][15]

-

H NMR (400 MHz, DMSO-d

-

8.50 (br s, 1H, N-H ): Broad singlet, exchangeable with D

- 7.65 – 7.70 (m, 2H, Ar-H ): Protons ortho to amide and fluorine.[1]

- 7.45 – 7.55 (m, 1H, Ar-H ): Proton meta to fluorine.[1]

- 7.30 – 7.40 (m, 1H, Ar-H ): Proton para to fluorine.[1]

-

2.80 (d,

-

8.50 (br s, 1H, N-H ): Broad singlet, exchangeable with D

- F NMR:

Mass Spectrometry (LC-MS)[1][4][8][10]

-

Ionization Mode: ESI (+)

-

Observed Mass:

154.1

Safety & Handling (SDS Summary)

While specific toxicological data for this isomer is limited, handle as a standard fluorinated organic amide.[1]

References

-

National Institutes of Health (NIH) . (2025).[1] Development of a Novel 18F-Labeled Radioligand for Imaging Phosphodiesterase 7. PubMed Central.[1][2] Retrieved from [Link]

-

Malaria World . (2023).[1][6] Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials. Retrieved from [Link]

-

Bioconjugate Chemistry . (2022).[1] Synergistic Investigation of Bioorthogonal Reactivity of Aryltetrazines. ACS Publications.[1][2] Retrieved from [Link]

Sources

- 1. 939757-42-3,3-Amino-7-fluoro-2,3-dihydrobenzofuran-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. arctomsci.com [arctomsci.com]

- 4. Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines - PMC [pmc.ncbi.nlm.nih.gov]

- 5. CN103797010A - Azetidinyl phenyl, pyridyl or pyrazinyl carboxamide derivatives as JAK inhibitors - Google Patents [patents.google.com]

- 6. media.malariaworld.org [media.malariaworld.org]

Technical Guide: 3-Fluoro-N-methylbenzamide

Physicochemical Profile, Synthetic Protocols, and Medicinal Chemistry Utility

Executive Summary

3-fluoro-N-methylbenzamide (C₈H₈FNO) represents a privileged scaffold in modern medicinal chemistry, serving as a critical fragment in the development of central nervous system (CNS) agents and androgen receptor antagonists.[1] Its molecular weight of 153.15 g/mol places it firmly within the "fragment" space (MW < 300), making it an ideal starting point for Fragment-Based Drug Discovery (FBDD).[2]

This technical guide provides a rigorous analysis of the molecule's properties, validated synthetic pathways, and analytical characterization standards.[1][2] It is designed for researchers requiring actionable data for library synthesis or lead optimization.[1][2]

Part 1: Physicochemical Profile & Molecular Identity[1][2][3][4]

The precise determination of molecular weight and lipophilicity is paramount for predicting blood-brain barrier (BBB) penetration and metabolic stability. The fluorine substitution at the meta position is not merely structural; it electronically deactivates the ring and blocks metabolic oxidation at a vulnerable site.[1][2]

Table 1: Core Physicochemical Data[1][2][3][4]

| Property | Value | Technical Context |

| Molecular Weight (Average) | 153.15 g/mol | Used for stoichiometric calculations in synthesis.[1][3] |

| Monoisotopic Mass | 153.0590 g/mol | Critical for High-Resolution Mass Spectrometry (HRMS) identification ([M+H]⁺ = 154.066).[3] |

| Formula | C₈H₈FNO | - |

| LogP (Predicted) | ~1.4 - 1.6 | Indicates moderate lipophilicity, favorable for CNS penetration.[1][3] |

| Topological Polar Surface Area (TPSA) | ~29.1 Ų | Well below the 90 Ų threshold for BBB permeability.[1][2][3] |

| H-Bond Donors / Acceptors | 1 / 2 | Compliant with Lipinski’s Rule of 5 and Congreve’s Rule of 3 (for fragments). |

The "Fluorine Effect" in Benzamides

The strategic placement of fluorine at the C3 position offers two distinct advantages over the non-fluorinated parent (N-methylbenzamide):

-

Metabolic Blocking: The C-F bond (approx. 116 kcal/mol) is significantly stronger than the C-H bond, preventing Cytochrome P450-mediated hydroxylation at the meta position.[1][2]

-

Electronic Modulation: Fluorine acts as an inductive electron-withdrawing group (EWG), lowering the pKa of the amide proton and potentially altering the hydrogen-bonding capability with target proteins.[1]

Part 2: Validated Synthetic Architectures

Two primary methodologies are recommended for the synthesis of 3-fluoro-N-methylbenzamide. Method A is preferred for scale-up (>10g), while Method B is optimized for parallel library synthesis (mg scale).[1][2]

Method A: Acyl Chloride Condensation (Scale-Up)

This method utilizes the high reactivity of 3-fluorobenzoyl chloride to drive the reaction to completion rapidly.[1]

-

Precursor: 3-Fluorobenzoic acid (converted to acid chloride in situ or purchased).[1]

-

Reagents: Thionyl Chloride (SOCl₂) or Oxalyl Chloride; Methylamine (aqueous or THF solution).[1][2]

-

Base: Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA).[1][2]

Step-by-Step Protocol:

-

Activation: Dissolve 3-fluorobenzoic acid (1.0 equiv) in dry Dichloromethane (DCM). Add catalytic DMF (2 drops).[1][2] Dropwise add Oxalyl Chloride (1.2 equiv) at 0°C. Stir at RT for 2 hours until gas evolution ceases. Concentrate to remove excess oxalyl chloride.[1][2][3]

-

Coupling: Re-dissolve the crude acid chloride in dry DCM. Cool to 0°C.[1][2][3]

-

Addition: Slowly add Methylamine (2.0 equiv, 2M in THF) and Et₃N (1.5 equiv). The reaction is exothermic; maintain temperature <5°C.[1][2][4]

-

Workup: After 1 hour, quench with 1M HCl (to remove excess amine). Wash organic layer with sat.[1][2] NaHCO₃ and Brine.[1][2] Dry over MgSO₄ and concentrate.

-

Purification: Recrystallization from EtOAc/Hexanes (if solid) or Silica Flash Chromatography (0-5% MeOH in DCM).[1]

Method B: HATU-Mediated Coupling (Library Scale)

Ideal for avoiding moisture-sensitive acid chlorides in high-throughput screening (HTS) campaigns.[1]

Step-by-Step Protocol:

-

Dissolve 3-fluorobenzoic acid (1.0 equiv) in DMF.[1]

-

Add DIPEA (2.0 equiv) and HATU (1.1 equiv).[1][2] Stir for 15 mins to form the activated ester.

-

Stir at RT for 4–16 hours. Monitor by LC-MS.[1]

-

Self-Validating Step: Check pH. If <8, add more DIPEA to ensure the amine salt is deprotonated.[1][2][4]

Visualization: Synthetic Decision Tree

Figure 1: Decision matrix for selecting the optimal synthetic route based on scale and purity requirements.

Part 3: Analytical Characterization & Integrity[1][2][3]

To ensure scientific integrity, the synthesized compound must pass a "Triad of Confirmation": Mass, Proton Connectivity, and Fluorine Incorporation.[1][2]

Mass Spectrometry (LC-MS)

-

Fragmentation Pattern: A loss of 31 Da (CH₃NH₂) typically yields the acylium ion [C₇H₄FO]⁺ at m/z ~123.[2]

Nuclear Magnetic Resonance (NMR)

The presence of the fluorine atom introduces spin-spin coupling (

-

¹H NMR (400 MHz, CDCl₃):

-

¹⁹F NMR:

Visualization: Analytical Validation Logic

Figure 2: Step-by-step analytical validation workflow to confirm structural identity.

Part 4: Medicinal Chemistry Context[1][2][3]

Fragment-Based Drug Discovery (FBDD)

3-fluoro-N-methylbenzamide is a "rule-of-three" compliant fragment.[1] In FBDD screens, it is often used to probe hydrophobic pockets where the fluorine atom can displace high-energy water molecules or engage in orthogonal multipolar interactions with carbonyl carbons of the protein backbone.[1][2]

Structural Analogues

This scaffold serves as a core motif in larger, clinically relevant molecules.[1][2] For instance, the 4-amino-2-fluoro and 3-fluoro benzamide patterns are recurrent in androgen receptor signaling inhibitors (e.g., analogs of Enzalutamide) and MAO-B inhibitors.[1] The 3-fluoro group specifically improves metabolic half-life (

References

-

PubChem Compound Summary. (n.d.). 3-Fluoro-N-methylbenzamide (Compound CID: 12816995).[1] National Center for Biotechnology Information.[1][2] Retrieved from [Link][2]

-

Clayden, J., Greeves, N., & Warren, S. (2012).[1][2] Organic Chemistry. Oxford University Press.[1][2] (Standard reference for Acyl Chloride and Schotten-Baumann amide synthesis protocols).

-

Purser, S., Moore, P. R., Swallow, S., & Gouverneur, V. (2008).[1][2] Fluorine in medicinal chemistry. Chemical Society Reviews, 37(2), 320-330.[1][2] (Authoritative source on the "Fluorine Effect" and metabolic stability). Retrieved from [Link]

-

Meanwell, N. A. (2018).[1][2] Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880.[1][2] Retrieved from [Link][2]

Sources

- 1. 939757-42-3,3-Amino-7-fluoro-2,3-dihydrobenzofuran-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]

- 2. rsc.org [rsc.org]

- 3. 3-fluoro-N-[(4-methylphenyl)methyl]benzamide - C15H14FNO | CSSS00026328168 [chem-space.com]

- 4. CN103797010A - Azetidinyl phenyl, pyridyl or pyrazinyl carboxamide derivatives as JAK inhibitors - Google Patents [patents.google.com]

An In-depth Technical Guide to the Predicted Biological Activity and Evaluation of 3-fluoro-N-methylbenzamide

This guide provides a comprehensive technical overview of the predicted biological activities of the novel compound, 3-fluoro-N-methylbenzamide. Directed at researchers, scientists, and professionals in drug development, this document synthesizes information from related chemical structures to postulate potential therapeutic applications and furnishes detailed experimental protocols for the validation of these hypotheses. By leveraging established knowledge of the benzamide scaffold and the strategic incorporation of fluorine in medicinal chemistry, we aim to provide a robust framework for the investigation of this promising molecule.

Introduction: The Therapeutic Potential of a Fluorinated Benzamide

The benzamide functional group is a cornerstone in modern pharmacology, present in a wide array of approved drugs with diverse biological activities. Its ability to form key hydrogen bonds allows it to interact with a multitude of biological targets. Furthermore, the strategic incorporation of fluorine into small molecules is a well-established method in medicinal chemistry to enhance metabolic stability, binding affinity, and bioavailability[1][2][3]. The compound 3-fluoro-N-methylbenzamide, which combines these two key features, is therefore a molecule of significant interest for therapeutic development. While direct studies on this specific compound are not yet prevalent in the literature, a thorough analysis of structurally similar compounds allows us to predict its potential biological activities with a high degree of confidence. This guide will focus on its predicted roles as a PARP inhibitor, a neuroprotective agent, and an antimicrobial/antitumor compound, providing the necessary experimental frameworks to explore these possibilities.

Predicted Biological Activities Based on Structural Analogs

Potential as a Poly (ADP-ribose) Polymerase (PARP) Inhibitor

The inhibition of PARP enzymes, particularly PARP-1, is a clinically validated strategy in cancer therapy, especially for tumors with deficiencies in DNA repair mechanisms like BRCA mutations[4][5][6][7]. Many potent PARP inhibitors are based on a benzamide scaffold, which mimics the nicotinamide moiety of the PARP substrate NAD+. Given that 3-fluoro-N-methylbenzamide contains this critical benzamide core, it is a strong candidate for a PARP inhibitor. The fluorine atom at the 3-position can potentially enhance binding affinity within the active site of the PARP enzyme.

Potential as a Neuroprotective Agent

Several compounds with a benzamide core have been investigated for their neuroprotective effects in the context of neurodegenerative diseases such as Alzheimer's and Parkinson's disease[8][9][10][11][12]. The mechanisms of action for these compounds are varied, but often involve the modulation of pathways related to oxidative stress, apoptosis, and neuroinflammation[8][9][12]. The presence of the N-methylbenzamide structure in 3-fluoro-N-methylbenzamide suggests it could interact with targets within the central nervous system. The fluorine substitution may also improve its ability to cross the blood-brain barrier, a critical property for CNS-acting drugs.

Potential Antimicrobial and Antitumor Activities

Benzamide derivatives have demonstrated a broad spectrum of antimicrobial and antitumor activities[13][14][15][16][17][18][19][20][21]. The mechanisms for these activities are diverse and depend on the specific substitutions on the benzamide scaffold. For instance, some benzamide derivatives have shown efficacy against various bacterial and fungal strains[13][16][20][21]. In the context of oncology, beyond PARP inhibition, some benzamides have been shown to induce cell cycle arrest and apoptosis in cancer cell lines[14][15][18]. Therefore, it is plausible that 3-fluoro-N-methylbenzamide could exhibit general cytotoxic effects against microbial and cancer cells.

Proposed Experimental Workflows for Activity Screening

To empirically validate the predicted biological activities of 3-fluoro-N-methylbenzamide, a systematic screening approach is essential. The following section details the experimental protocols for investigating its potential as a PARP inhibitor, a neuroprotective agent, and an antimicrobial/antitumor compound.

Workflow for Assessing PARP Inhibition

The investigation of 3-fluoro-N-methylbenzamide as a PARP inhibitor should begin with in vitro enzymatic assays, followed by cell-based assays to confirm its activity in a biological context.

Caption: Workflow for evaluating PARP inhibitory activity.

Step-by-Step Protocol for PARP-1 Enzymatic Assay:

-

Objective: To determine the direct inhibitory effect of 3-fluoro-N-methylbenzamide on PARP-1 enzymatic activity.

-

Materials: Recombinant human PARP-1, activated DNA, NAD+, biotinylated NAD+, streptavidin-HRP, and a chemiluminescent substrate. A known PARP inhibitor (e.g., Olaparib) should be used as a positive control.

-

Procedure:

-

Coat a 96-well plate with histone proteins.

-

Add a reaction mixture containing recombinant PARP-1, activated DNA, and varying concentrations of 3-fluoro-N-methylbenzamide (typically from 1 nM to 100 µM).

-

Initiate the PARP reaction by adding a mixture of NAD+ and biotinylated NAD+. Incubate at room temperature for 1 hour.

-

Wash the plate to remove unincorporated NAD+.

-

Add streptavidin-HRP and incubate for 1 hour.

-

Wash the plate and add a chemiluminescent substrate.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis: Calculate the percent inhibition for each concentration of the compound and determine the IC50 value by fitting the data to a dose-response curve.

Workflow for Assessing Neuroprotective Effects

To evaluate the potential neuroprotective properties of 3-fluoro-N-methylbenzamide, a cell-based model of neuronal stress is recommended.

Caption: Workflow for evaluating neuroprotective activity.

Step-by-Step Protocol for Cell-Based Neuroprotection Assay:

-

Objective: To assess the ability of 3-fluoro-N-methylbenzamide to protect neuronal cells from oxidative stress-induced cell death.

-

Materials: A human neuroblastoma cell line (e.g., SH-SY5Y), cell culture medium, 3-fluoro-N-methylbenzamide, an inducing agent for oxidative stress (e.g., hydrogen peroxide or 6-hydroxydopamine), and reagents for viability and apoptosis assays (e.g., MTT, LDH assay kit, Caspase-Glo 3/7 assay kit). A known neuroprotective agent can be used as a positive control.

-

Procedure:

-

Plate SH-SY5Y cells in a 96-well plate and allow them to adhere overnight.

-

Pre-treat the cells with various concentrations of 3-fluoro-N-methylbenzamide for 1-2 hours.

-

Induce oxidative stress by adding the chosen neurotoxin (e.g., H2O2) to the media and incubate for 24 hours.

-

Measure cell viability using the MTT assay, which quantifies mitochondrial metabolic activity.

-

In a parallel plate, measure the activity of caspase-3 and -7 to quantify apoptosis.

-

-

Data Analysis: Compare the viability and apoptosis levels in cells treated with the neurotoxin alone versus those pre-treated with 3-fluoro-N-methylbenzamide.

Workflow for Antimicrobial and Antitumor Screening

A preliminary screening for general antimicrobial and antitumor activity can be conducted using standard assays.

Caption: Workflow for antimicrobial and antitumor screening.

Step-by-Step Protocol for Antimicrobial Susceptibility Testing (Broth Microdilution):

-

Objective: To determine the minimum inhibitory concentration (MIC) of 3-fluoro-N-methylbenzamide against a panel of pathogenic bacteria and fungi.

-

Materials: A panel of representative Gram-positive and Gram-negative bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans), appropriate broth media, 3-fluoro-N-methylbenzamide, and standard antibiotics/antifungals as positive controls.

-

Procedure:

-

Prepare a two-fold serial dilution of 3-fluoro-N-methylbenzamide in a 96-well plate.

-

Inoculate each well with a standardized suspension of the microorganism.

-

Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for bacteria).

-

After 18-24 hours, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound that completely inhibits visible growth.

-

-

Data Analysis: The MIC value is reported for each microorganism tested.

Step-by-Step Protocol for Antitumor Activity Screening (MTT Assay):

-

Objective: To evaluate the cytotoxic effects of 3-fluoro-N-methylbenzamide against a panel of human cancer cell lines.

-

Materials: A panel of cancer cell lines from different tissue origins (e.g., breast, lung, colon), cell culture medium, 3-fluoro-N-methylbenzamide, and a standard chemotherapeutic agent (e.g., doxorubicin) as a positive control.

-

Procedure:

-

Plate the cancer cells in 96-well plates and allow them to attach.

-

Treat the cells with a range of concentrations of 3-fluoro-N-methylbenzamide for 48-72 hours.

-

Add MTT reagent to each well and incubate for 2-4 hours to allow the formation of formazan crystals.

-

Solubilize the formazan crystals with a suitable solvent (e.g., DMSO).

-

Measure the absorbance at 570 nm.

-

-

Data Analysis: Calculate the percentage of cell growth inhibition and determine the GI50 (concentration that inhibits cell growth by 50%).

Synthesis and Characterization

A plausible synthetic route for 3-fluoro-N-methylbenzamide involves the amidation of 3-fluorobenzoyl chloride with methylamine.

Caption: Proposed synthesis route for 3-fluoro-N-methylbenzamide.

The identity and purity of the synthesized compound should be rigorously confirmed using standard analytical techniques, including ¹H NMR, ¹³C NMR, mass spectrometry, and HPLC.

Quantitative Data Summary

The following table should be populated with experimental data as it is generated from the proposed workflows.

| Assay Type | Target/Cell Line | Endpoint | Result (e.g., IC50, MIC, GI50) |

| PARP Inhibition | Recombinant PARP-1 | IC50 | To be determined |

| BRCA-mutant cell line | GI50 | To be determined | |

| Neuroprotection | SH-SY5Y (H2O2 induced) | % Viability Increase | To be determined |

| SH-SY5Y (H2O2 induced) | % Caspase 3/7 Reduction | To be determined | |

| Antimicrobial | S. aureus | MIC | To be determined |

| E. coli | MIC | To be determined | |

| C. albicans | MIC | To be determined | |

| Antitumor | MCF-7 (Breast Cancer) | GI50 | To be determined |

| A549 (Lung Cancer) | GI50 | To be determined | |

| HCT116 (Colon Cancer) | GI50 | To be determined |

Future Directions and Conclusion

This technical guide outlines a clear, hypothesis-driven path for the investigation of 3-fluoro-N-methylbenzamide. Based on the well-documented biological activities of its structural components—the benzamide core and the fluorine substituent—this compound holds significant promise as a lead for the development of new therapeutics. The provided experimental workflows offer a robust starting point for researchers to systematically evaluate its potential as a PARP inhibitor, a neuroprotective agent, and an antimicrobial/antitumor compound. Positive results from these initial screenings would warrant further investigation, including mechanism of action studies, in vivo efficacy testing in animal models, and pharmacokinetic profiling. The exploration of 3-fluoro-N-methylbenzamide and its derivatives represents a promising avenue for the discovery of novel and effective therapeutic agents.

References

-

MySkinRecipes. 3-Fluoro-N-methoxy-N-methylbenzamide. [Link]

-

National Institutes of Health. Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10. [Link]

-

MDPI. Potential Protective Effects of Pungent Flavor Components in Neurodegenerative Diseases. [Link]

-

PubMed. Preclinical Applications of 3'-Deoxy-3'-[18F]Fluorothymidine in Oncology - A Systematic Review. [Link]

- Google Patents. CN101362707A - Method for one-step synthesizing N,N-diethyl-m-methyl benzamide in fixed bed.

-

MDPI. Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022). [Link]

-

National Institutes of Health. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health. [Link]

-

Research Square. Synthesis and In-Vitro Antimicrobial Activity of N- Benzamide Derivatives. [Link]

-

Avens Publishing Group. Synthesis of N-Substituted Benzamide Derivatives and their Evaluation as Antitumor Agents. [Link]

-

ResearchGate. Neuroprotective Effects of Tripeptides—Epigenetic Regulators in Mouse Model of Alzheimer's Disease. [Link]

-

National Institutes of Health. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. [Link]

-

ResearchGate. Synthesis of benzamide derivatives and evaluation of their in vitro and in silico tyrosinase inhibitory activities. [Link]

-

National Institutes of Health. Synthesis, Crystal Structure and Anti-Fatigue Effects of Some Benzamide Derivatives. [Link]

-

PubMed. 3-Fluoro-N-(p-tol-yl)benzamide. [Link]

-

National Institutes of Health. PARP Inhibitors in Reproductive System Cancers: Current Use and Developments. [Link]

-

MDPI. Synthesis and Biological Evaluation of 2-Aminobenzamide Derivatives as Antimicrobial Agents: Opening/Closing Pharmacophore Site. [Link]

-

CURE Today. An Expanding Role For PARP Inhibitors Shows Promise In Treating Ovarian Cancer. [Link]

-

MDPI. Neuroprotective Effects of Tripeptides—Epigenetic Regulators in Mouse Model of Alzheimer's Disease. [Link]

-

MDPI. N,N-Diethyl-3-methylbenzamide. [Link]

-

MDPI. N-(2,3-Difluorophenyl)-2-fluorobenzamide. [Link]

-

MDPI. Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors. [Link]

-

OBR Oncology. How PARPs Have Changed the Ovarian Cancer Clinical Landscape. [Link]

-

RSC Publishing. N,N-diethyl-3-methylbenzamide (DEET) acts as a metal-organic framework synthesis solvent with phase-directing capabilities. [Link]

-

National Institutes of Health. Methoxybenzamide derivative of nimesulide from anti-fever to anti-cancer: Chemical characterization and cytotoxicity. [Link]

-

Pharmacy Times. Overview of PARP Inhibitors in the Treatment of Ovarian Cancer. [Link]

-

National Institutes of Health. POTENTIAL FUTURE NEUROPROTECTIVE THERAPIES FOR NEURODEGENERATIVE DISORDERS AND STROKE. [Link]

-

MDPI. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole. [Link]

-

Journal of Organic and Pharmaceutical Chemistry. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

-

ResearchGate. 5-Amino-2-chloro-4-fluoro-N-(N-isopropyl-N-methylsulfamoyl) benzamide, C11H15O3ClFN3S. [Link]

-

JPPRes. Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides. [Link]

-

RSC Publishing. N,N-Diethyl-3-methylbenzamide (DEET) acts as a metal–organic framework synthesis solvent with phase-directing capabilities. [Link]

-

PubMed. Pharmacokinetics, formulation, and safety of insect repellent N,N-diethyl-3-methylbenzamide (deet): a review. [Link]

Sources

- 1. 3-Fluoro-N-methoxy-N-methylbenzamide [myskinrecipes.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. Evaluation of 3‐ and 4‐Phenoxybenzamides as Selective Inhibitors of the Mono‐ADP‐Ribosyltransferase PARP10 - PMC [pmc.ncbi.nlm.nih.gov]

- 5. PARP Inhibitors in Reproductive System Cancers: Current Use and Developments - PMC [pmc.ncbi.nlm.nih.gov]

- 6. curetoday.com [curetoday.com]

- 7. oncologynewscentral.com [oncologynewscentral.com]

- 8. Potential Protective Effects of Pungent Flavor Components in Neurodegenerative Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Mechanisms and Potential Benefits of Neuroprotective Agents in Neurological Health - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Neuroprotective Effects of Tripeptides—Epigenetic Regulators in Mouse Model of Alzheimer’s Disease | MDPI [mdpi.com]

- 12. POTENTIAL FUTURE NEUROPROTECTIVE THERAPIES FOR NEURODEGENERATIVE DISORDERS AND STROKE - PMC [pmc.ncbi.nlm.nih.gov]

- 13. nanobioletters.com [nanobioletters.com]

- 14. researchgate.net [researchgate.net]

- 15. Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. mdpi.com [mdpi.com]

- 18. Methoxybenzamide derivative of nimesulide from anti-fever to anti-cancer: Chemical characterization and cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Synthesis and Biological Activity of Benzamides Substituted with Pyridine-Linked 1,2,4-Oxadiazole [mdpi.com]

- 20. jocpr.com [jocpr.com]

- 21. Synthesis, In Silico Study, Antibacterial and Antifungal Activities of N-phenylbenzamides [mdpi.com]

3-fluoro-N-methylbenzamide as a pharmaceutical intermediate

3-Fluoro-N-methylbenzamide: A Strategic Fluorinated Scaffold in Medicinal Chemistry

Executive Summary

3-Fluoro-N-methylbenzamide (CAS 701-39-3) is a pivotal pharmaceutical intermediate and "privileged fragment" in modern drug discovery. Structurally, it combines a metabolically robust fluorinated phenyl ring with a secondary amide functionality, serving as both a hydrogen-bond donor/acceptor and a rigid linker. Its utility extends beyond simple building blocks; it is a critical scaffold in Fragment-Based Drug Discovery (FBDD) for kinases (JAK inhibitors), G-protein coupled receptors (GPR119), and androgen receptor modulators. This guide details its physiochemical profile, scalable synthesis protocols, and advanced functionalization strategies via Directed Ortho Metalation (DoM).

Part 1: Chemical Profile & Physiochemical Properties

The introduction of a fluorine atom at the meta position of the benzamide core significantly alters the electronic landscape of the ring without imposing severe steric penalties. This modification enhances lipophilicity and metabolic stability by blocking the C3 position from oxidative metabolism (P450 hydroxylation).

Table 1: Physiochemical Specifications

| Property | Data | Notes |

| IUPAC Name | 3-Fluoro-N-methylbenzamide | |

| CAS Number | 701-39-3 | Often confused with the acid precursor (455-38-9) |

| Molecular Formula | C₈H₈FNO | |

| Molecular Weight | 153.15 g/mol | Ideal for Fragment-Based Drug Discovery (Rule of 3) |

| Physical State | White to off-white solid | |

| Melting Point | 78–82 °C | Distinct crystalline form |

| Solubility | Soluble in DCM, DMSO, MeOH | Limited water solubility |

| pKa (Amide NH) | ~14–15 | Weakly acidic; deprotonation requires strong bases |

| Electronic Effect | meta-F (σm = 0.[1][2][3]34) | Inductive electron withdrawal deactivates ring slightly |

Part 2: Synthetic Protocols

Two primary routes are recommended depending on the scale and available equipment. Method A is preferred for multi-gram to kilogram scale-up due to cost-efficiency, while Method B is ideal for rapid combinatorial library generation.

Method A: Acid Chloride Route (Scalable)

Rationale: This method avoids expensive coupling reagents and simplifies purification (byproduct is gas: SO₂/HCl).

Reagents: 3-Fluorobenzoic acid (CAS 455-38-9), Thionyl Chloride (SOCl₂), Methylamine (2M in THF or aqueous), Triethylamine (TEA).

-

Activation: Charge a reactor with 3-fluorobenzoic acid (1.0 equiv) and dry Toluene or DCM. Add SOCl₂ (1.2 equiv) and a catalytic drop of DMF.

-

Reflux: Heat to reflux (80°C) for 2–3 hours until gas evolution ceases.

-

Concentration: Evaporate solvent and excess SOCl₂ under reduced pressure to yield the crude acid chloride.

-

Amidation: Redissolve residue in dry DCM. Cool to 0°C.[4][5][6]

-

Addition: Slowly add Methylamine (1.5 equiv) and TEA (1.5 equiv) maintaining temp <10°C.

-

Workup: Quench with water. Wash organic layer with 1M HCl (to remove unreacted amine) and sat. NaHCO₃ (to remove unreacted acid). Dry over MgSO₄ and concentrate.

Method B: HATU-Mediated Coupling (Discovery Scale)

Rationale: Mild conditions, high tolerance for functional groups, and no need for inert atmosphere if handled quickly.

Protocol:

-

Dissolve 3-fluorobenzoic acid (1.0 equiv) in DMF (0.1 M).

-

Add DIPEA (3.0 equiv) and HATU (1.1 equiv).[7] Stir for 10 min to activate ester.

-

Add Methylamine hydrochloride (1.2 equiv).

-

Stir at RT for 4–12 hours.

-

Purification: Dilute with EtOAc, wash with LiCl (5% aq) to remove DMF, then standard acid/base wash.

Figure 1: Decision matrix for the synthesis of 3-fluoro-N-methylbenzamide based on scale and purity requirements.

Part 3: Advanced Reactivity & Functionalization

The true value of 3-fluoro-N-methylbenzamide lies in its ability to be selectively functionalized via Directed Ortho Metalation (DoM) . The molecule possesses two Directing Metalation Groups (DMGs):

-

Secondary Amide (-CONHMe): A strong DMG (coordinates Li).

-

Fluorine (-F): A weak DMG (inductive acidification).

Regioselectivity Challenge

Lithiation can occur at three distinct ortho positions. Understanding the hierarchy is crucial for designing downstream analogs.

-

Position C2 (Cooperative): Located between the F and Amide. This position is electronically most acidic due to the inductive effect of both groups (Cooperative Effect). However, it is sterically crowded.

-

Position C6 (Amide-Directed): Ortho to the amide, para to the fluorine. Sterically accessible.

-

Position C4 (Fluorine-Directed): Ortho to fluorine, para to the amide. Generally the least favored unless the amide is blocked.

Experimental Insight: Using n-BuLi typically results in C2 lithiation (kinetic control) if the temperature is kept strictly at -78°C. Using bulkier bases (e.g., LiTMP) or allowing the reaction to warm may shift preference or lead to thermodynamic equilibration.

Figure 2: Regioselectivity in Directed Ortho Metalation (DoM). C2 is the preferred site for electrophilic substitution under kinetic control.

Part 4: Pharmaceutical Applications

Fragment-Based Drug Discovery (FBDD)

3-Fluoro-N-methylbenzamide is a "privileged fragment" often included in screening libraries (e.g., UCSF Small Molecule Discovery Center).

-

Mechanism: The amide acts as a hinge binder in kinase inhibitors, while the fluorine modulates the pKa and lipophilicity (LogP), improving membrane permeability compared to the non-fluorinated parent.

-

Example: It serves as a tethering fragment in the discovery of protein-protein interaction stabilizers, such as in 14-3-3 protein modulators.

Bioisosteric Replacement in Kinase Inhibitors

In the development of JAK inhibitors and Enzalutamide analogs, the benzamide core is ubiquitous.

-

Case Study: The drug Enzalutamide utilizes a 4-amino-2-fluoro-N-methylbenzamide moiety.[8] The 3-fluoro analog (our topic) is often synthesized during SAR (Structure-Activity Relationship) campaigns to determine the optimal position of the fluorine atom for blocking metabolic hot-spots on the phenyl ring.

-

Utility: Shifting F from C2 to C3 often changes the torsion angle of the amide relative to the ring, drastically altering binding affinity.

Bioorthogonal Chemistry

Recent studies utilize 3-fluoro-N-methylbenzamide derivatives as precursors for Tetrazines used in in vivo click chemistry. The electron-withdrawing nature of the 3-fluoro group accelerates the inverse electron-demand Diels-Alder (IEDDA) reaction with trans-cyclooctenes.

Part 5: Quality Control & Safety

Analytical Standard (HPLC):

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 3.5 µm).

-

Mobile Phase: A: Water (0.1% Formic Acid), B: Acetonitrile.

-

Gradient: 5% B to 95% B over 10 min.

-

Detection: UV @ 254 nm (Amide π-π* transition).

Safety Profile (MSDS Summary):

-

Hazards: Skin Irrit. 2 (H315), Eye Irrit. 2A (H319), STOT SE 3 (H335).

-

Handling: Wear nitrile gloves and safety glasses. Avoid inhalation of dust.

-

Storage: Store at room temperature, kept dry. Stable indefinitely under ambient conditions.

References

-

Synthesis & Properties: Sigma-Aldrich Product Specification: 3-Fluoro-N-methoxy-N-methylbenzamide (Weinreb Analog) & Derivatives.Link

-

Fragment-Based Discovery: Fluorescence anisotropy-based tethering for discovery of protein-protein interaction stabilizers. Semantic Scholar. Link

-

Bioorthogonal Reactivity: Synergistic Experimental and Computational Investigation of the Bioorthogonal Reactivity of Substituted Aryltetrazines. Bioconjugate Chemistry (ACS). Link

-

Kinase Inhibitor Scaffolds: Optimization of 2,3-Dihydroquinazolinone-3-carboxamides as Antimalarials Targeting PfATP4. Malaria World / ACS Infectious Diseases. Link

-

DoM Methodology: Directed Ortho Metalation: A Survival Guide. Baran Lab, Scripps Research Institute. Link

Sources

- 1. usbio.net [usbio.net]

- 2. Screening Compounds P30 | EvitaChem [evitachem.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 5. researchgate.net [researchgate.net]

- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 7. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 8. 4-amino-2-fluoro-N-methylbenzamide | 915087-25-1 [chemicalbook.com]

The Evolving Landscape of 3-fluoro-N-methylbenzamide Derivatives: A Technical Guide for Drug Discovery Professionals

Introduction: The Strategic Importance of Fluorinated Benzamides in Modern Drug Discovery

The benzamide scaffold is a cornerstone in medicinal chemistry, forming the structural basis of a wide array of therapeutic agents.[1] The strategic incorporation of fluorine atoms into these scaffolds has emerged as a powerful tactic to enhance pharmacological properties.[2] Fluorine's unique characteristics, such as its small size, high electronegativity, and ability to form strong carbon-fluorine bonds, can profoundly influence a molecule's metabolic stability, binding affinity, and membrane permeability.[2][3] This guide focuses on 3-fluoro-N-methylbenzamide derivatives and their analogs, a class of compounds that has garnered significant interest for its potential to address a range of therapeutic targets.

This document will provide an in-depth technical overview of the synthesis, structure-activity relationships (SAR), and pharmacological applications of these compounds. It is designed to be a practical resource for researchers, scientists, and drug development professionals, offering field-proven insights and detailed methodologies to accelerate the discovery and development of novel therapeutics based on this promising scaffold.

Synthetic Strategies: From Benchtop to Scale-Up

The synthesis of 3-fluoro-N-methylbenzamide and its analogs typically proceeds through the formation of an amide bond between a 3-fluorobenzoic acid derivative and methylamine or a related amine. The choice of synthetic route often depends on the scale of the reaction, the availability of starting materials, and the desired purity of the final compound.

General Synthetic Workflow

A common and efficient approach involves a two-step process: the activation of the carboxylic acid followed by amidation. This workflow is highly adaptable for the creation of a diverse library of analogs for screening purposes.

Caption: General synthetic routes to 3-fluoro-N-methylbenzamide.

Experimental Protocol: Synthesis of 3-fluoro-N-methylbenzamide via Acyl Chloride Intermediate

This protocol details a robust method for the synthesis of 3-fluoro-N-methylbenzamide, which can be adapted for the synthesis of various analogs.

Step 1: Formation of 3-Fluorobenzoyl Chloride

-

Materials: 3-fluorobenzoic acid, thionyl chloride (SOCl₂), anhydrous dichloromethane (DCM).

-

Procedure: a. In a fume hood, to a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 3-fluorobenzoic acid (1 equivalent). b. Add anhydrous DCM to the flask. c. Slowly add thionyl chloride (1.5 equivalents) to the suspension. d. Heat the mixture to reflux (approximately 40°C) and stir for 2-3 hours. The reaction can be monitored by the cessation of HCl gas evolution. e. Allow the reaction to cool to room temperature. f. Carefully remove the solvent and excess thionyl chloride under reduced pressure using a rotary evaporator. The resulting residue is 3-fluorobenzoyl chloride.

Step 2: Amidation with Methylamine

-

Materials: 3-fluorobenzoyl chloride, methylamine (aqueous solution or gas), dichloromethane (DCM).

-

Procedure: a. Dissolve the crude 3-fluorobenzoyl chloride from Step 1 in DCM in a clean, dry flask. b. Cool the solution in an ice bath. c. Slowly add an aqueous solution of methylamine (2 equivalents) to the cooled solution while stirring vigorously. Alternatively, anhydrous methylamine gas can be bubbled through the solution. d. Allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours. e. Quench the reaction by adding water. f. Separate the organic layer and wash it sequentially with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine. g. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 3-fluoro-N-methylbenzamide. h. The crude product can be purified by recrystallization or column chromatography.

Causality Behind Experimental Choices:

-

The conversion of the carboxylic acid to the more reactive acyl chloride is a key step to facilitate the amidation reaction, which is otherwise slow.

-

The use of an excess of thionyl chloride ensures the complete conversion of the carboxylic acid.

-

The amidation reaction is performed at a low temperature to control its exothermic nature.

-

The aqueous workup is essential to remove unreacted reagents and byproducts, leading to a purer final product.

Structure-Activity Relationships (SAR) and Pharmacological Applications

3-fluoro-N-methylbenzamide derivatives have been investigated for a variety of pharmacological activities, with their efficacy being highly dependent on their substitution patterns. The fluorine atom at the 3-position is often crucial for enhancing metabolic stability and binding affinity.[4]

Phosphodiesterase 10A (PDE10A) Inhibition

PDE10A is a phosphodiesterase highly expressed in the medium spiny neurons of the striatum, where it hydrolyzes both cAMP and cGMP.[5] Inhibition of PDE10A leads to an increase in the levels of these second messengers, which can modulate neuronal activity.[6] This has made PDE10A an attractive target for the treatment of neuropsychiatric disorders such as schizophrenia and Huntington's disease.

Quantitative SAR Data for Benzimidazole PDE10A Inhibitors (as an illustrative analog class):

| Compound | R1 | R2 | PDE10A IC50 (nM) | Selectivity over PDE3A/B & PDE4A/B |

| 26a | Phenyl | H | 1.52 ± 0.18 | >1000-fold |

| 26b | 4-Fluorophenyl | H | 2.86 ± 0.10 | >1000-fold |

| 33c | 2-Pyridyl | H | 3.73 ± 0.60 | >1000-fold |

| 33a | Phenyl | Methoxy | 18.6 ± 5.3 | Not reported |

| 33b | 4-Methoxyphenyl | Methoxy | 8.0 ± 1.38 | Not reported |

Data adapted from a study on cinnoline and benzimidazole analogues as PDE10A inhibitors, demonstrating the potency of related heterocyclic structures.[7]

PDE10A Signaling Pathway:

Caption: Simplified PDE10A signaling cascade in medium spiny neurons.

Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonism

TRPV1 is a non-selective cation channel that plays a crucial role in the perception of pain.[8] Antagonists of TRPV1 are being investigated as potential analgesics. The 3-fluoro-N-methylbenzamide scaffold can be incorporated into more complex molecules that exhibit potent TRPV1 antagonism.

Drug Discovery and Development Workflow

The development of novel 3-fluoro-N-methylbenzamide derivatives as drug candidates follows a structured workflow, from initial hit identification to preclinical evaluation.

Caption: A typical drug discovery workflow for small molecule inhibitors.

In Vitro Assay Protocol: Evaluating PDE10A Inhibition

A common method to assess the inhibitory potential of compounds against PDE10A is a fluorescence polarization (FP) assay.[9]

-

Principle: The assay utilizes a fluorescently labeled cAMP analog (cAMP-FAM). In its cyclic form, this small molecule rotates rapidly, resulting in low fluorescence polarization. When PDE10A hydrolyzes the phosphodiester bond, the resulting linear AMP-FAM is captured by a specific binding agent, forming a large, slow-rotating complex with high fluorescence polarization. Inhibitors of PDE10A will prevent this hydrolysis, thus keeping the fluorescence polarization low.[9]

-

Materials: Recombinant human PDE10A, cAMP-FAM, PDE assay buffer, binding agent, test compounds, and a microplate reader capable of measuring fluorescence polarization.[9]

-

Procedure: a. Prepare a serial dilution of the test compounds. b. In a 96-well plate, add the PDE assay buffer, the test compound dilutions, and the recombinant PDE10A enzyme. c. Initiate the reaction by adding the cAMP-FAM substrate. d. Incubate the plate at room temperature for a specified time (e.g., 60 minutes). e. Stop the enzymatic reaction and add the binding agent. f. Incubate for a further period to allow for the binding of the hydrolyzed substrate. g. Measure the fluorescence polarization of each well. h. Calculate the percent inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.

The Rationale for Fluorination: A Deeper Dive

The decision to incorporate fluorine into a drug candidate is a strategic one, aimed at leveraging its unique properties to overcome common challenges in drug development.

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making it resistant to metabolic cleavage by cytochrome P450 enzymes. Placing a fluorine atom at a metabolically vulnerable position on a molecule can significantly increase its half-life in the body.[10]

-

Binding Affinity: Fluorine's high electronegativity can lead to favorable interactions with the target protein, such as hydrogen bonding and dipole-dipole interactions, thereby increasing binding affinity.[3]

-

Physicochemical Properties: Fluorination can alter a molecule's lipophilicity, which in turn affects its solubility, permeability, and overall pharmacokinetic profile.[4]

Conclusion and Future Directions

3-fluoro-N-methylbenzamide derivatives and their analogs represent a versatile and promising class of compounds for the development of novel therapeutics. Their synthetic tractability allows for the rapid generation of diverse chemical libraries, while the strategic incorporation of fluorine provides a powerful tool for optimizing pharmacological properties. As our understanding of the intricate roles of targets like PDE10A and TRPV1 in disease continues to grow, so too will the opportunities for designing highly potent and selective modulators based on this valuable scaffold. The integration of computational methods, such as quantitative structure-activity relationship (QSAR) modeling and molecular docking, with traditional medicinal chemistry approaches will be crucial in accelerating the journey of these compounds from the laboratory to the clinic.[11]

References

-

PrepChem. Synthesis of 3-Fluorobenzamide. Available from: [Link]

- Google Patents. CN104356022A - Synthetic method of N-methyl-4-(methyl amino)-3-nitrobenzamide.

-

National Institutes of Health. 3-Fluoro-N-(3-fluorobenzoyl)-N-(2-pyridyl)benzamide. Available from: [Link]

-

PubMed Central. Synthesis and in Vitro Evaluation of New Analogues as Inhibitors for Phosphodiesterase 10A. Available from: [Link]

-

PrepChem. Synthesis of N-(4-fluorobenzoyl)-N-[(3-thienylcarbonyl)methyl]amine. Available from: [Link]

-

PubMed Central. Synthesis and in vitro characterization of cinnoline and benzimidazole analogues as phosphodiesterase 10A inhibitors. Available from: [Link]

-

Taylor & Francis Online. The role of fluorine in medicinal chemistry. Available from: [Link]

-

Frontiers. Introduction to small molecule drug discovery and preclinical development. Available from: [Link]

-

PubMed. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Available from: [Link]

-

PubMed Central. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach. Available from: [Link]

-

ResearchGate. Key pathways involving PDE10A in cancer and pharmacological targeting... Available from: [Link]

-

PubMed Central. 2-(3-Fluoro-4-methylsulfonylaminophenyl) Propanamides as Potent Transient Receptor Potential Vanilloid 1 (TRPV1) Antagonists: Structure Activity Relationships of 2-Amino Derivatives in the N-(6-trifluoromethyl-pyridin-3-ylmethyl) C-region. Available from: [Link]

-

ResearchGate. Synthesis and in Vitro Evaluation of New Analogues as Inhibitors for Phosphodiesterase 10A | Request PDF. Available from: [Link]

-

YouTube. Benzoic Acid + Methylamine = ?? (Amide Reaction). Available from: [Link]

-

PubMed Central. Paving the way for small-molecule drug discovery. Available from: [Link]

-

PubMed. The role of fluorine in medicinal chemistry. Available from: [Link]

-

RSC Publishing. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles. Available from: [Link]

-

ResearchGate. Structure‐Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid‐β Aggregation | Request PDF. Available from: [Link]

-

ResearchGate. Importance of fluorination in medicinal chemistry and approaches to... Available from: [Link]

-

ACS Publications. Repositioning HDAC Inhibitors for Glioma Treatment: Synthesis and Biological Evaluation. Available from: [Link]

-

PharmaFeatures. Navigating the Molecular Pathway: Small Molecule Drug Discovery from Hit Identification to Clinical Development. Available from: [Link]

-

ResearchGate. (PDF) Amide bond formation using amino acid fluorides. Available from: [Link]

-

PubMed Central. An Empirical Quantitative Structure-Activity Relationship Equation Assists the Discovery of High-Affinity Phosphodiesterase 4D Inhibitors as Leads to PET Radioligands. Available from: [Link]

-

PubMed. [Pharmacokinetics of benzimidazole derivatives]. Available from: [Link]

-

Organic Syntheses. 2-amino-3-fluorobenzoic acid. Available from: [Link]

-

PubMed Central. CELLULAR AND SUBCELLULAR LOCALIZATION OF PDE10A, A STRIATUM-ENRICHED PHOSPHODIESterase. Available from: [Link]

-

Fluorine in drug discovery: Role, design and case studies. Available from: [Link]

-

YouTube. From Discovery to Application - What are Small Molecule Inhibitors?. Available from: [Link]

-

ACS Publications. Current Status of Computational Approaches for Small Molecule Drug Discovery. Available from: [Link]

-

GeneCards. PDE10A Gene. Available from: [Link]

-

BPS Bioscience. PDE10A (Mouse) Assay Kit. Available from: [Link]

-

Monash University. Quantitative structure–activity relationship modeling of s-triazines and 2-arylpyrimidines as selective PDE4B inhibitors. Available from: [Link]

-

PubMed Central. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications. Available from: [Link]

-

bioRxiv. Pivotal role of PDE10A in the integration of dopamine signals in mice striatal D1 and D2 medium-sized spiny neurones. Available from: [Link]

-

Wikipedia. γ-Hydroxybutyric acid. Available from: [Link]

- 2 D - QSAR studies on CYP26A1 inhibitory activity of 1-[benzofuran-2-yl-(4-alkyl/aryl-phenyl). Available from: https://www.researchgate.net/publication/274070387_2_D_-_QSAR_studies_on_CYP26A1_inhibitory_activity_of_1-benzofuran-2-yl-4-alkylaryl-phenyl

-

Frontiers. PDE10A Inhibitors—Clinical Failure or Window Into Antipsychotic Drug Action?. Available from: [Link]

-

Diva-portal.org. Catalytic amide formation from non-activated carboxylic acids and amines.. Available from: [Link]

Sources

- 1. N-(Benzo[d]thiazol-2-yl)benzamide and its chlorinated isomers: synthesis, NMR, FT-IR, UV-visible, BSA- and DNA-binding, DFT, molecular docking, and pharmacokinetic profiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. pharmacyjournal.org [pharmacyjournal.org]

- 3. The role of fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. tandfonline.com [tandfonline.com]

- 5. CELLULAR AND SUBCELLULAR LOCALIZATION OF PDE10A, A STRIATUM-ENRICHED PHOSPHODIESTERASE - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and in vitro characterization of cinnoline and benzimidazole analogues as phosphodiesterase 10A inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. bpsbioscience.com [bpsbioscience.com]

- 10. The Role of Small Molecules Containing Fluorine Atoms in Medicine and Imaging Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Development of antidiabetic drugs from benzamide derivatives as glucokinase activator: A computational approach - PMC [pmc.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the In-Silico Modeling of 3-fluoro-N-methylbenzamide

Audience: Researchers, scientists, and drug development professionals.

Abstract: This guide provides a comprehensive walkthrough of the in-silico modeling pipeline for 3-fluoro-N-methylbenzamide, a representative fluorinated small molecule with potential pharmacological relevance. Moving beyond a simple recitation of steps, this document elucidates the scientific rationale behind each computational choice, from initial quantum mechanical geometry optimization to the dynamic simulation of its interaction with a plausible biological target. The protocols herein are designed to be self-validating, grounded in established methodologies and authoritative literature, thereby providing a robust framework for computational drug discovery and molecular characterization.

Section 1: Strategic Overview of the In-Silico Workflow

The journey from a chemical structure to a predictive model of its biological behavior is a multi-step process. In-silico modeling allows us to build a layered understanding of a molecule, starting with its most fundamental properties and progressing to complex, dynamic interactions. The core philosophy is to use computationally efficient methods to screen and hypothesize, followed by more rigorous, computationally intensive methods to refine and validate those hypotheses. This guide is structured to mirror this strategic progression.

The incorporation of a fluorine atom, as in 3-fluoro-N-methylbenzamide, is a common strategy in medicinal chemistry to modulate properties such as metabolic stability, membrane permeation, and binding affinity. Therefore, understanding its electronic and conformational landscape is paramount.

Figure 1: A strategic overview of the in-silico modeling workflow, from initial ligand characterization to dynamic simulation and analysis.

Section 2: Foundational Analysis: Molecular Structure and Properties

Before simulating complex interactions, we must first understand the molecule itself. This involves determining its most stable three-dimensional shape and predicting its drug-like properties.

2.1. Ligand Preparation and Quantum Mechanical Optimization

The starting point for any in-silico study is an accurate 3D representation of the molecule. While initial structures can be generated from SMILES strings or 2D drawings, they do not represent the lowest energy, and thus most probable, conformation.

Causality: We employ Quantum Mechanics (QM), specifically Density Functional Theory (DFT), for geometry optimization because it provides a highly accurate description of the electronic structure, which governs molecular geometry.[1][2] This step is critical as an inaccurate starting conformation can lead to erroneous results in subsequent docking and dynamics simulations.

Experimental Protocol: DFT Geometry Optimization

-

Initial Structure Generation: Obtain the SMILES string for 3-fluoro-N-methylbenzamide (CNC(=O)C1=CC(=CC=C1)F) and convert it to a 3D structure using a molecular editor like Avogadro or RDKit. Perform an initial, rapid geometry cleanup using a molecular mechanics force field (e.g., MMFF94).

-

QM Input File Preparation:

-

Methodology Selection: Choose a DFT functional and basis set that offers a good balance of accuracy and computational cost. The B3LYP functional is a widely used and well-validated hybrid functional for organic molecules.[3] For the basis set, Pople-style sets like 6-311G(d,p) or Ahlrichs-style sets like def2-TZVP are excellent choices for achieving accurate geometries and thermochemistry.[4]

-

Calculation Type: Specify a Geometry Optimization calculation.

-

Environment: To better mimic physiological conditions, apply an implicit solvation model, such as the SMD model or COSMO-RS, to represent the effects of water.[1]

-

-

Execution and Analysis:

-

Run the calculation using QM software (e.g., Gaussian, ORCA).

-

Verify that the optimization has converged by ensuring no imaginary frequencies are present in a subsequent frequency calculation, confirming the structure is a true energy minimum.[5] The resulting optimized coordinates represent the most stable conformation of the molecule.

-

2.2. Prediction of Physicochemical and ADMET Properties

Early assessment of a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile is crucial to avoid costly late-stage failures in drug development.[6] Numerous in-silico tools leverage vast datasets to predict these properties from molecular structure alone.[7]

Causality: Properties like lipophilicity (logP), solubility, and adherence to medicinal chemistry heuristics (e.g., Lipinski's Rule of Five) govern a molecule's ability to be absorbed and reach its target in the body. Predicting these early allows for the prioritization of compounds with favorable drug-like characteristics.[8]

Protocol: ADMET Prediction

-

Tool Selection: Utilize a web-based prediction tool such as ADMETlab 2.0 or SwissADME.[6]

-

Input: Submit the SMILES string or the optimized 3D structure of 3-fluoro-N-methylbenzamide.

-

Execution: The server will calculate a wide range of properties based on its underlying models.

-

Data Collation: Summarize the key predicted properties in a structured table for analysis.

Data Presentation: Predicted Properties of 3-fluoro-N-methylbenzamide

| Property Category | Parameter | Predicted Value | Interpretation |

| Physicochemical | Molecular Weight | 154.16 g/mol | Well within typical drug-like range (<500). |

| logP (Lipophilicity) | 1.5 - 2.0 | Indicates good membrane permeability. | |

| Water Solubility | Moderately Soluble | Favorable for bioavailability. | |

| pKa (Amide) | ~17 (basic) | Not easily ionizable under physiological pH. | |

| Pharmacokinetics | GI Absorption | High | Likely to be well-absorbed orally. |

| (ADME) | BBB Permeant | Yes | Potential for CNS activity. |

| CYP Substrate/Inhibitor | Check specific isoforms | Predicts potential for drug-drug interactions. | |

| Medicinal Chemistry | Lipinski's Rule of Five | 0 Violations | Conforms to guidelines for drug-likeness. |

| Structural Alerts (PAINS) | No | No obvious flags for promiscuous binding or toxicity. |

Note: Values are representative and should be calculated using a specific tool like ADMETlab 2.0 for a precise study.

Section 3: Target Interaction Analysis: Molecular Docking

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This is fundamental to structure-based drug design.

Causality: While 3-fluoro-N-methylbenzamide has no single defined target, benzamide derivatives are known inhibitors of various enzymes. We have selected Rho-associated protein kinase 1 (ROCK1) as a representative target, as it is a therapeutically relevant kinase for which multiple benzamide inhibitor co-crystal structures exist (e.g., PDB ID: 6E9W).[9][10] This allows us to perform a validated docking protocol where the predicted pose can be compared to a known binding mode.

Caption: The workflow for performing a molecular docking experiment.

Experimental Protocol: Molecular Docking with AutoDock Vina

-

Receptor Preparation:

-

Download the crystal structure of ROCK1 (PDB ID: 6E9W) from the RCSB PDB.[9]

-

Using molecular visualization software like PyMOL or AutoDock Tools, remove all water molecules and non-essential co-factors.

-

Add polar hydrogens to the protein structure, which are crucial for forming hydrogen bonds.

-

Assign partial charges (e.g., Gasteiger charges).

-

Save the prepared receptor in the required PDBQT file format.[11]

-

-

Ligand Preparation:

-

Use the QM-optimized structure of 3-fluoro-N-methylbenzamide.

-

Using AutoDock Tools, assign partial charges and define the rotatable bonds. The software will automatically identify bonds that can rotate freely, which is essential for flexible ligand docking.

-

Save the prepared ligand in the PDBQT file format.[12]

-

-

Grid Box Definition:

-

The "grid box" defines the three-dimensional space where the docking algorithm will search for binding poses.

-

To ensure an accurate (or "redocking") simulation, center the grid box on the position of the original co-crystallized inhibitor in the 6E9W structure. A box size of approximately 20x20x20 Å is typically sufficient to encompass the active site.

-

-

Docking Execution:

-

Create a configuration file that specifies the paths to the prepared receptor and ligand files, the coordinates and dimensions of the grid box, and the desired exhaustiveness of the search.

-

Execute the docking run using the AutoDock Vina command-line interface.

-

-

Results Analysis:

-

Vina will generate several possible binding poses, each with a corresponding binding affinity score in kcal/mol. The more negative the score, the stronger the predicted binding.

-

Visualize the top-ranked pose in complex with the receptor. Analyze the key interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking) with the active site residues.

-

Data Presentation: Representative Docking Results

| Pose Rank | Binding Affinity (kcal/mol) | Key Interacting Residues (ROCK1) | Interaction Type |

| 1 | -7.5 | Met156 (Hinge) | Hydrogen Bond (Amide NH) |

| Val108, Leu205 | Hydrophobic Interaction (Benzene Ring) | ||

| Tyr157 | Pi-Pi Stacking (Benzene Ring) | ||

| 2 | -7.2 | Met156 (Hinge) | Hydrogen Bond (Amide C=O) |

Note: These results are illustrative. Actual residue numbers and scores would be determined from the specific docking output.

Section 4: Dynamic System Analysis: Molecular Dynamics Simulations

While docking provides a static snapshot of binding, Molecular Dynamics (MD) simulations offer a view of the system in motion. MD simulates the movements of atoms and molecules over time, providing deep insights into the stability of the protein-ligand complex and the nature of their dynamic interactions.[13]

Causality: A strong docking score does not guarantee a stable interaction. MD simulations are essential to validate the docking pose. If the ligand remains stably bound in the predicted pose throughout the simulation, it increases confidence in the docking result. This step also reveals the role of water molecules and the flexibility of both the protein and the ligand.

Experimental Protocol: Protein-Ligand MD Simulation using GROMACS

-

System Preparation:

-

Input: Use the top-ranked docked complex of ROCK1 and 3-fluoro-N-methylbenzamide as the starting structure.

-

Force Field Selection: Choose an appropriate force field. The CHARMM36m force field is a robust and widely used choice for proteins.[14] For the ligand, parameters must be generated. The CGenFF server is an excellent tool for generating CHARMM-compatible parameters for small molecules.[15][16]

-

Solvation: Place the complex in a periodic box of water molecules (e.g., TIP3P water model) to simulate an aqueous environment. The box should be large enough to ensure the protein does not interact with its own image.

-

Ionization: Add ions (e.g., Na+ and Cl-) to neutralize the system's overall charge and mimic a physiological salt concentration.[17]

-

-

Simulation Execution:

-

Energy Minimization: Perform a steep descent energy minimization to relax the system and remove any steric clashes introduced during the setup.

-

Equilibration: Gradually heat the system to the target temperature (e.g., 300 K) and then equilibrate the pressure. This is typically done in two phases: an NVT (constant Number of particles, Volume, and Temperature) ensemble followed by an NPT (constant Number of particles, Pressure, and Temperature) ensemble. This ensures the system is stable before the production run.

-

Production MD: Run the simulation for a sufficient length of time (e.g., 100 nanoseconds) to observe the behavior of the complex.[15][18]

-

-

Trajectory Analysis:

-

Root Mean Square Deviation (RMSD): Calculate the RMSD of the protein backbone and the ligand over time. A stable, plateauing RMSD for both indicates that the complex is structurally stable.

-

Root Mean Square Fluctuation (RMSF): Calculate the RMSF for each protein residue to identify flexible and rigid regions.

-

Interaction Analysis: Analyze the persistence of key interactions (like hydrogen bonds) identified in the docking pose throughout the simulation.

-

Section 5: Advanced Predictive Modeling: Quantitative Structure-Activity Relationship (QSAR)

If a series of benzamide analogs with measured biological activity were available, a Quantitative Structure-Activity Relationship (QSAR) model could be developed.

Causality: QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities.[19] By identifying which molecular properties (descriptors) are most correlated with activity, a predictive model can be built to estimate the activity of new, unsynthesized compounds, thereby guiding lead optimization.[20][21]

A QSAR study would involve calculating a wide range of molecular descriptors (e.g., electronic, steric, hydrophobic) for each analog and using statistical methods like multiple linear regression or machine learning to build the predictive model.[8][19]

Section 6: Conclusion and Authoritative Grounding

This guide has detailed a multi-faceted in-silico approach to characterize 3-fluoro-N-methylbenzamide. By integrating quantum mechanics, molecular docking, and molecular dynamics, we can construct a comprehensive profile of a small molecule, from its intrinsic properties to its dynamic behavior at a biological target. Each step in this workflow is a self-validating system, where the output of one stage provides a more refined input for the next, increasing the overall confidence in the final predictions. This rigorous, physically-grounded methodology is a cornerstone of modern computational chemistry and a powerful engine for accelerating drug discovery.

References

-

Heim, C., Bischof, L., & Hartmann, M.D. (2023). Cereblon isoform 4 in complex with novel Benzamide-Type Cereblon Binder 11f. RCSB Protein Data Bank. DOI: [Link]

- Chafi, S., et al. (2023). An In Silico Study Based on QSAR and Molecular Docking and Molecular Dynamics Simulation for the Discovery of Novel Potent Inhibitor against AChE. PMC.

- Huang, J., et al. (2016). CHARMM36m: An Improved Force Field for Folded and Intrinsically Disordered Proteins. PMC.

-

PubChem. (n.d.). HDAC inhibitor, Compound 1. Retrieved from [Link]

-

RCSB PDB. (2018). 6E9W: Crystal structure of Rock1 with a pyridinylbenzamide based inhibitor. Retrieved from [Link]

-

Grimme, S., et al. (2022). Best Practice DFT Protocols for Basic Molecular Computational Chemistry. ChemRxiv. DOI: [Link]

-

Lemkul, J.A. (n.d.). GROMACS Tutorial: Protein-Ligand Complex. Retrieved from [Link]

-

ResearchGate. (2024). Basis set and methods for organic molecules. Retrieved from [Link]

-

Simulations Plus. (n.d.). ADMET Predictor®. Retrieved from [Link]

- Liu, C., et al. (2024). A Cross-Domain Graph Learning Protocol for Single-Step Molecular Geometry Refinement. arXiv.

-

Scripps Research. (n.d.). Basic docking — Autodock Vina 1.2.0 documentation. Retrieved from [Link]

- Kumar, A., et al. (2021). Designing of the N-ethyl-4-(pyridin-4-yl)benzamide based potent ROCK1 inhibitors using docking, molecular dynamics, and 3D-QSAR. Journal of Biomolecular Structure and Dynamics.

-

ResearchGate. (n.d.). Force Fields for Small Molecules. Retrieved from [Link]

-

Panda, P. (2023). Learn Protein-Ligand Complex Simulation in GROMACS in 60 Minutes – Step-by-Step Tutorial. YouTube. Retrieved from [Link]

-

Reddit. (2023). r/comp_chem: How to choose a functional and basis set when?. Retrieved from [Link]

-

RCSB PDB. (2013). 4LY1: Structure of Human HDAC2 in complex with inhibitor 4-(acetylamino)-N-[2-amino-5-(thiophen-2-yl)phenyl]benzamide. Retrieved from [Link]

-

ResearchGate. (n.d.). Insilco QSAR Modeling and Drug Development Process. Retrieved from [Link]

-

Heim, C., Bischof, L., & Hartmann, M.D. (2023). Cereblon isoform 4 in complex with novel Benzamide-Type Cereblon Binder 11e. RCSB Protein Data Bank. DOI: [Link]

-

Bioinformatics Insights. (2024). How to Perform Molecular Docking with AutoDock Vina. YouTube. Retrieved from [Link]

-

The Molecular Sciences Software Institute. (2024). How to choose a functional and basis set for your DFT calculation. YouTube. Retrieved from [Link]

-

RCSB PDB. (2018). 5WNE: X-RAY CO-STRUCTURE OF RHO-ASSOCIATED PROTEIN KINASE (ROCK1) WITH A HIGHLY SELECTIVE INHIBITOR. Retrieved from [Link]

-

ADMETlab 2.0. (n.d.). ADMETlab 2.0. Retrieved from [Link]

- Ferreira, L.G., et al. (2023). A (Comprehensive) Review of the Application of Quantitative Structure–Activity Relationship (QSAR) in the Prediction of New Compounds with Anti-Breast Cancer Activity. MDPI.

-

GROMACS forums. (2020). Charmm36 parameter preparation for a small molecule. Retrieved from [Link]

- Millard, C.J., et al. (2020). Structure-Based Inhibitor Discovery of Class I Histone Deacetylases (HDACs). MDPI.

- Dror, R.O., et al. (2012). Role of Molecular Dynamics Simulations in Drug Discovery. Annual Review of Biophysics.

-

GitHub. (n.d.). GROMACS Tutorials - Protein-Ligand Complex. Retrieved from [Link]

-

RCSB PDB. (2012). 3V8S: Human RHO-ASSOCIATED PROTEIN KINASE 1 (ROCK 1) IN COMPLEX WITH INDAZOLE DERIVATIVE (COMPOUND 18). Retrieved from [Link]

-

Scribd. (n.d.). Autodock - Vina Protocol. Retrieved from [Link]

- Heim, C., et al. (2023). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs. Journal of Medicinal Chemistry.